molecular formula C3H3Cl3O B1196953 2-(Trichloromethyl)oxirane CAS No. 3083-23-6

2-(Trichloromethyl)oxirane

Cat. No.: B1196953
CAS No.: 3083-23-6
M. Wt: 161.41 g/mol
InChI Key: VFEXYZINKMLLAK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(trichloromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3O/c4-3(5,6)2-1-7-2/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEXYZINKMLLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3O
Record name 1,2-EPOXY-3,3,3-TRICHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20347
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
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DSSTOX Substance ID

DTXSID3025251
Record name 1,2-Epoxy-3,3,3-trichloropropane
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Molecular Weight

161.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,2-epoxy-3,3,3-trichloropropane is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO]
Record name 1,2-EPOXY-3,3,3-TRICHLOROPROPANE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichloroepoxypropane
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Boiling Point

300 °F at 764 mmHg (NTP, 1992)
Record name 1,2-EPOXY-3,3,3-TRICHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20347
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

152 °F (NTP, 1992)
Record name 1,2-EPOXY-3,3,3-TRICHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20347
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Solubility

less than 0.1 mg/mL at 65.3 °F (NTP, 1992)
Record name 1,2-EPOXY-3,3,3-TRICHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20347
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.495 at 68 °F (NTP, 1992) - Denser than water; will sink
Record name 1,2-EPOXY-3,3,3-TRICHLOROPROPANE
Source CAMEO Chemicals
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Vapor Pressure

11.6 mmHg at 77 °F ; 28.5 mmHg at 108 °F; 65.5 mmHg at 149 °F (NTP, 1992), 11.6 [mmHg]
Record name 1,2-EPOXY-3,3,3-TRICHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20347
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichloroepoxypropane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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CAS No.

3083-23-6
Record name 1,2-EPOXY-3,3,3-TRICHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20347
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-(Trichloromethyl)oxirane
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Record name Trichloroepoxypropane
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Record name Trichloropropene oxide
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Record name 1,2-Epoxy-3,3,3-trichloropropane
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Record name (trichloromethyl)oxirane
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Record name (TRICHLOROMETHYL)OXIRANE
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Trichloromethyl)oxirane
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Customer
Q & A

A: TCPO is a potent inhibitor of epoxide hydrolase (EH), specifically microsomal epoxide hydrolase (mEH). [, , , , ] EHs are enzymes involved in the detoxification of reactive epoxides, often generated during the metabolism of xenobiotics like polycyclic aromatic hydrocarbons (PAHs). By inhibiting mEH, TCPO prevents the hydrolysis of epoxides to less reactive diols, leading to their accumulation. [, , , ] This can enhance the toxicity and carcinogenicity of certain compounds by increasing their opportunity to interact with cellular macromolecules like DNA and proteins. [, , , , , ]

A:

    ANone: The provided research focuses on TCPO's biological activity and does not offer direct information on its material compatibility or stability under various conditions. Further research outside these papers is needed to address these points.

    A: TCPO itself is not a catalyst but an enzyme inhibitor. It does not have catalytic properties or direct applications in chemical synthesis. Its value lies in its use as a research tool to study the role of epoxide hydrolase in xenobiotic metabolism and toxicity. [, , , , ]

    A: The provided research primarily employs experimental techniques to study TCPO's activity. While computational approaches are not explicitly mentioned, they could be valuable in understanding its interaction with epoxide hydrolase and predicting the metabolism and toxicity of its analogs. []

    A: While specific SAR studies are not detailed in these papers, research on TCPO analogs and other epoxide hydrolase inhibitors suggests that structural modifications can significantly impact their potency and selectivity. [, , ] Factors like size, lipophilicity, and the presence of electrophilic groups can influence their interaction with the enzyme's active site.

    ANone: The provided research primarily investigates the biological activity of TCPO and does not delve into its formulation or stability under different storage conditions. Dedicated stability studies are necessary to determine its shelf life and potential degradation pathways.

    ANone: The articles do not directly address SHE (Safety, Health, and Environment) regulations specific to TCPO. As a potentially hazardous substance, handling and disposal of TCPO should adhere to appropriate safety guidelines and regulatory requirements.

    A: While the provided research uses TCPO as a tool to study xenobiotic metabolism, it does not focus on its detailed pharmacokinetics or pharmacodynamics. Further research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile. []

    ANone: The provided research does not contain information regarding the development of resistance or cross-resistance to TCPO's inhibitory effects on mEH.

    A: The research identifies TCPO as a potential toxicant. [, , ] It can enhance the carcinogenicity of certain compounds by inhibiting their detoxification. [, ] Data on chronic toxicity, carcinogenicity, and reproductive toxicity may be needed for a comprehensive safety assessment. []

    ANone: The focus of the provided research is on the mechanism of action of TCPO as an mEH inhibitor and its influence on xenobiotic metabolism. It does not explore drug delivery or targeting strategies related to TCPO.

    ANone: The available research does not delve into biomarkers or diagnostic tools specific to TCPO exposure or its effects.

    A: Several analytical techniques are relevant to characterizing and quantifying TCPO, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). [, , , , ] These methods are used to monitor TCPO levels, analyze its metabolic fate, and assess the formation of metabolites from compounds it might impact.

    ANone: The research primarily focuses on TCPO's biological activity and does not provide specific details on its environmental fate, degradation pathways, or ecotoxicological effects.

    ANone: The provided research does not contain information about the dissolution or solubility of TCPO in various media.

    ANone: While the research papers utilize various analytical techniques, they don't elaborate on the specific validation parameters employed for TCPO analysis. Robust analytical method validation is essential to ensure the accuracy, precision, and reliability of the generated data.

    ANone: The provided research does not include information on TCPO's potential immunogenicity or its ability to elicit immunological responses.

    ANone: The research focuses on TCPO's interaction with epoxide hydrolase and does not provide information about its potential interactions with drug transporters.

    ANone: While the research primarily focuses on TCPO's inhibitory effect on epoxide hydrolase, it does not delve into its broader potential to induce or inhibit other drug-metabolizing enzymes.

    ANone: The provided research does not explicitly address the biocompatibility or biodegradability of TCPO. These aspects are critical to understand its potential environmental impact and persistence.

    ANone: The provided research focuses on the biological activity and toxicological relevance of TCPO and does not offer guidance on its recycling or specific waste management procedures. Due to its potential hazards, it should be handled and disposed of following appropriate chemical waste disposal protocols.

    ANone: Various resources and technologies are valuable for TCPO research, including:

    • In vitro models: Microsomes, isolated cells, and enzyme assays can be used to investigate its interaction with epoxide hydrolase and its effects on xenobiotic metabolism. [, , , ]
    • In vivo models: Animal studies are crucial for understanding its toxicity, carcinogenicity, and potential long-term effects. [, , ]
    • Analytical techniques: GC, HPLC, and MS are essential for characterizing, quantifying, and monitoring TCPO and its metabolites. [, , ]
    • Computational tools: Molecular modeling and simulation can aid in understanding its structure-activity relationships and predicting the metabolism and toxicity of its analogs. []

    ANone: While a detailed historical account is beyond the scope of this Q&A, the provided research highlights the evolution of our understanding of TCPO:

    • Early studies: Initial investigations focused on its use as an inhibitor of epoxide hydrolase to elucidate the enzyme's role in xenobiotic metabolism. [, , ]
    • Toxicity studies: Subsequent research explored its potential to enhance the toxicity and carcinogenicity of certain compounds by inhibiting their detoxification pathways. [, , ]
    • Mechanistic insights: Continued investigations have provided valuable insights into the mechanisms of TCPO's inhibitory action and its impact on specific metabolic pathways. [, ]

    ANone: TCPO research exemplifies cross-disciplinary collaboration between fields like:

    • Toxicology: Understanding its toxic effects and mechanisms of action. [, ]
    • Pharmacology: Investigating its interactions with drug-metabolizing enzymes and potential implications for drug metabolism. []
    • Biochemistry: Elucidating its mechanism of action on epoxide hydrolase at a molecular level. []
    • Analytical Chemistry: Developing and applying sensitive and specific methods for its detection and quantification. [, ]

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.